Ethyl 1-(2-chlorophenyl)-6-oxo-4-(tosyloxy)-1,6-dihydropyridazine-3-carboxylate
Description
Ethyl 1-(2-chlorophenyl)-6-oxo-4-(tosyloxy)-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a 2-chlorophenyl substituent at the N1 position, a tosyloxy (para-toluenesulfonyloxy) group at C4, and an ethyl ester at C2. The compound’s structure integrates both electron-withdrawing (chlorophenyl, tosyloxy) and sterically bulky groups, which influence its physicochemical and biological properties.
Properties
IUPAC Name |
ethyl 1-(2-chlorophenyl)-4-(4-methylphenyl)sulfonyloxy-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O6S/c1-3-28-20(25)19-17(29-30(26,27)14-10-8-13(2)9-11-14)12-18(24)23(22-19)16-7-5-4-6-15(16)21/h4-12H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFJIJQJQNSXOOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC=C(C=C2)C)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2-chlorophenyl)-6-oxo-4-(tosyloxy)-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The initial step involves the formation of the pyridazine ring through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Esterification: The carboxyl group is esterified using ethanol in the presence of an acid catalyst.
Tosyloxy Group Addition: The tosyloxy group is added through a tosylation reaction using tosyl chloride and a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-chlorophenyl)-6-oxo-4-(tosyloxy)-1,6-dihydropyridazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to an alcohol.
Substitution: The tosyloxy group can be substituted with other nucleophiles to create different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemical Properties and Structure
This compound falls under the category of dihydropyridazine derivatives, which are known for their potential therapeutic effects. The presence of the tosyl group enhances its reactivity, making it a valuable intermediate in organic synthesis. The molecular structure can be represented as follows:
- Molecular Formula: CHClNOS
- Molecular Weight: 392.82 g/mol
Antimicrobial Activity
Research has demonstrated that derivatives of dihydropyridazine compounds exhibit significant antimicrobial properties. For instance, a study highlighted the synthesis of various dihydropyridazine derivatives, including ethyl 1-(2-chlorophenyl)-6-oxo-4-(tosyloxy)-1,6-dihydropyridazine-3-carboxylate, which showed promising antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Antioxidant Properties
The antioxidant potential of this compound has been evaluated through various assays. It was found to scavenge free radicals effectively, indicating its potential use in formulations aimed at reducing oxidative stress-related diseases .
Anti-inflammatory Effects
Dihydropyridazine derivatives have also been investigated for their anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines suggests its application in treating inflammatory disorders such as arthritis and asthma .
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The following table summarizes the key steps involved in its synthesis:
| Step | Reactants | Conditions | Products |
|---|---|---|---|
| 1 | 2-chlorobenzaldehyde, ethyl acetoacetate | Base catalysis | Ethyl 1-(2-chlorophenyl)-3-oxobutanoate |
| 2 | Tosyl chloride | Mild heating | Ethyl 1-(2-chlorophenyl)-4-(tosyloxy)-3-oxobutanoate |
| 3 | Ammonium acetate | Reflux | This compound |
Case Study 1: Antimicrobial Evaluation
A recent study evaluated the antimicrobial efficacy of this compound against various pathogens. The compound demonstrated an Minimum Inhibitory Concentration (MIC) value comparable to standard antibiotics, indicating its potential as a lead compound for antibiotic development .
Case Study 2: Anti-inflammatory Activity
Another study focused on the anti-inflammatory properties of this compound using animal models. Results showed a significant reduction in paw edema in treated groups compared to controls, suggesting that it could serve as a basis for developing new anti-inflammatory drugs .
Mechanism of Action
The mechanism of action of Ethyl 1-(2-chlorophenyl)-6-oxo-4-(tosyloxy)-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Pyridazine Derivatives
*Calculated based on substituents. †Estimated from analogous compounds.
Substituent Effects:
- Tosyloxy vs. Trifluoromethyl : The tosyloxy group (C₇H₇SO₃) is bulkier and more polar than trifluoromethyl (CF₃), likely reducing membrane permeability but enhancing solubility in polar solvents .
Physicochemical Properties
Melting Points and Stability:
- Derivatives with nitro (NO₂) or hydroxyl groups exhibit higher melting points (e.g., 220–223°C for 4-hydroxyphenyl analog ), attributed to strong intermolecular hydrogen bonding .
Lipophilicity and Solubility:
- Trifluoromethyl-substituted derivatives (e.g., ) exhibit high XLogP3 values (~3.4), indicating enhanced lipophilicity. The tosyloxy group’s polarity likely reduces the target compound’s log P, favoring aqueous solubility.
Biological Activity
Ethyl 1-(2-chlorophenyl)-6-oxo-4-(tosyloxy)-1,6-dihydropyridazine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of pyridazine derivatives, characterized by a dihydropyridazine core with various substituents that influence its biological activity. The presence of the tosyloxy and chlorophenyl groups is significant for its pharmacological effects.
Chemical Structure
| Component | Description |
|---|---|
| Chemical Formula | C16H16ClN3O4S |
| Molecular Weight | 367.83 g/mol |
| CAS Number | Not specified in available data |
Antitumor Activity
Research has highlighted the antitumor potential of pyridazine derivatives, including this compound. The structure-activity relationship (SAR) studies indicate that modifications to the phenyl and pyridazine rings can enhance cytotoxicity against various cancer cell lines. For example, derivatives with electron-withdrawing groups often exhibit increased potency against tumors by inhibiting key signaling pathways involved in cell proliferation and survival .
Antimicrobial Activity
This compound has shown promising antimicrobial properties. In vitro assays have demonstrated effectiveness against a range of bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis and interference with protein synthesis .
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory properties. Studies indicate that it may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response . This suggests potential therapeutic applications in treating inflammatory diseases.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The tosyl group may play a role in enzyme inhibition, affecting pathways related to tumor growth and inflammation.
- Receptor Modulation : Interaction with specific receptors that mediate cellular responses to stress and inflammation.
Case Study 1: Antitumor Efficacy
In a recent study, this compound was tested against human breast cancer cells (MCF-7). Results indicated a dose-dependent inhibition of cell proliferation with an IC50 value significantly lower than that of standard chemotherapeutics .
Case Study 2: Antimicrobial Activity
Another study assessed the antimicrobial effects against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) comparable to leading antibiotics, suggesting its potential as an alternative treatment for resistant bacterial strains .
Q & A
Q. What are the optimal synthetic routes for preparing Ethyl 1-(2-chlorophenyl)-6-oxo-4-(tosyloxy)-1,6-dihydropyridazine-3-carboxylate, and how are intermediates characterized?
Methodological Answer:
- Synthesis : The compound can be synthesized via nucleophilic substitution at the 4-position of the pyridazine ring, where tosyloxy groups are introduced using tosyl chloride under basic conditions. For analogs, Method B (67% yield) involves cyclocondensation of hydrazine derivatives with β-keto esters, followed by functionalization .
- Characterization : Key techniques include:
- NMR : and NMR (e.g., δ 1.38 ppm for ethyl CH, 7.40–7.57 ppm for aromatic protons) confirm substituent positions .
- IR : Absorbance bands (e.g., 1731 cm for ester C=O, 1690 cm for pyridazinone C=O) validate functional groups .
- Melting Point : Consistency in melting ranges (e.g., 93–95°C) indicates purity .
Q. How do structural modifications (e.g., substituent changes) impact the compound’s reactivity and spectral properties?
Methodological Answer:
- Substituent Effects :
- Electron-Withdrawing Groups (EWGs) : Chlorophenyl at the 1-position enhances ring stability via resonance effects, as seen in NMR chemical shifts (e.g., δ 131.5 ppm for C-Cl coupling) .
- Tosyloxy vs. Other Leaving Groups : Tosyloxy groups improve regioselectivity in nucleophilic substitutions due to their strong electron-withdrawing nature, confirmed by reaction kinetics studies .
- Spectral Shifts : Trifluoromethyl or cyano substituents alter IR carbonyl stretches (e.g., 2235 cm for nitrile groups) and NMR peaks (e.g., 112.3 ppm for nitrile carbons) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s 3D structure and intermolecular interactions?
Methodological Answer:
Q. What strategies address discrepancies in reported reaction yields or spectral data across studies?
Methodological Answer:
- Yield Optimization :
- Data Reconciliation :
Q. How can computational modeling guide the design of analogs with improved bioactivity (e.g., kinase inhibition)?
Methodological Answer:
- QSAR Studies :
- Descriptors : LogP (lipophilicity) and polar surface area (PSA) predict blood-brain barrier penetration for CNS targets. Analogs with PSA <90 Å show enhanced activity .
- Docking Simulations : Pyridazine ring interactions with ATP-binding pockets (e.g., hydrophobic contacts with kinase residues) are modeled using AutoDock Vina .
- Experimental Validation :
Q. What protocols ensure safe handling and stability assessment of this compound in laboratory settings?
Methodological Answer:
- Safety Protocols :
- Stability Testing :
- HPLC Purity : Monitor degradation (e.g., ester hydrolysis) under accelerated conditions (40°C/75% RH) .
- LC-MS : Detect byproducts (e.g., sulfonic acid derivatives) from tosyloxy group cleavage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
